2-Oxo Clopidogrel Hydrochloride(Mixture of Diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

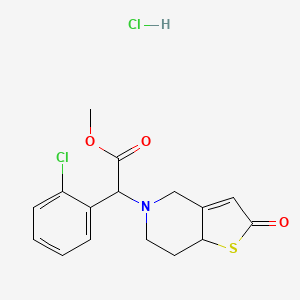

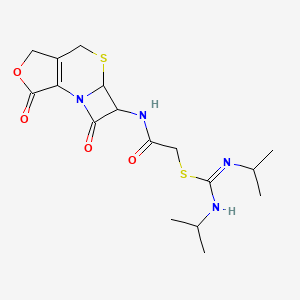

2-Oxo Clopidogrel Hydrochloride is a mixture of diastereomers with the CAS Number: 109904-27-0 . It has a molecular weight of 374.29 and its IUPAC name is methyl 2-(2-chlorophenyl)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)acetate hydrochloride . It is commonly used in the pharmaceutical industry as a reference standard or internal standard for analytical testing of Clopidogrel .

Molecular Structure Analysis

The molecular formula of 2-Oxo Clopidogrel Hydrochloride is C16H17Cl2NO3S . The InChI Code is 1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H .Chemical Reactions Analysis

2-Oxo Clopidogrel is an intermediate metabolite of (±)-clopidogrel, which consists of R- (-)-clopidogrel and the active isomer S- (+)-clopidogrel . (S)- (+)-clopidogrel is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo (S)- (+)-clopidogrel, which is then further metabolized into the active metabolite of clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .Physical And Chemical Properties Analysis

2-Oxo Clopidogrel Hydrochloride is a hydrochloride salt that contains a mixture of diastereomers . It has a molecular weight of 374.28 and is soluble in water and other polar solvents .科学的研究の応用

Metabolism and Bioactivation Pathways : Clopidogrel is metabolized to 2-oxo-clopidogrel, which is then converted to its pharmacologically active thiol metabolite. This process involves human liver cytochrome P450 enzymes and microsomal thiol methyltransferase, with evidence of stereoselective formation and methylation leading to different exposure levels of active metabolites in humans (Liu et al., 2015).

Analytical Methods for Detection : A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to simultaneously determine plasma levels of clopidogrel, 2-oxo-clopidogrel, and the clopidogrel active metabolite, indicating its importance in pharmacokinetic studies (Xu et al., 2022).

Structural and Stereochemical Analysis : The structure and stereochemistry of the active metabolite of clopidogrel, derived from 2-oxo-clopidogrel, have been studied, emphasizing the significance of its stereochemistry in pharmacological activity (Pereillo et al., 2002).

Role in Drug Efficacy and Resistance : Variations in the metabolism of clopidogrel to its active form, involving 2-oxo-clopidogrel, contribute to the variability in drug response and instances of clopidogrel resistance, impacting clinical outcomes (Beckerath et al., 2005).

Pharmacogenetics : The pharmacogenetics of clopidogrel metabolism, including the conversion to 2-oxo-clopidogrel, has been studied, showing the influence of genetic factors on the efficacy of clopidogrel treatment (Cuisset et al., 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLQPXPVKZERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676090 |

Source

|

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo clopidogrel hydrochloride | |

CAS RN |

109904-27-0 |

Source

|

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)

![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)

![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)

![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)